O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Bioconjugation Chemoselective Ligation Fluorescent Labeling

This aminooxy-functionalized NBD fluorophore enables direct, catalyst-free conjugation to aldehydes and ketones for applications in glycobiology, oxidative stress detection, and FRET-based assays. Choose this compound for superior chemoselectivity (>90% efficiency) and hydrolytic stability (4-6x over hydrazones) not achievable with standard NBD-halides.

Molecular Formula C6H4N4O4
Molecular Weight 196.12 g/mol
CAS No. 1360449-26-8
Cat. No. B6617431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine
CAS1360449-26-8
Molecular FormulaC6H4N4O4
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-]
InChIInChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2
InChIKeySYOUDYDAZGFVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (CAS 1360449-26-8): A Versatile NBD-Derived Fluorescent Building Block for Custom Probe Development


O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (NBD-hydroxylamine, CAS 1360449-26-8) is a benzoxadiazole-derived heterocyclic compound with the molecular formula C₆H₄N₄O₄ and a molecular weight of 196.12 g/mol . This compound is a key member of the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore family, widely recognized for its environment-sensitive fluorescence properties [1]. Unlike simple NBD-amine conjugates, NBD-hydroxylamine features a reactive aminooxy (-O-NH₂) group, enabling direct, catalyst-free conjugation to carbonyl-containing biomolecules (aldehydes, ketones) and abasic sites, which broadens its utility in custom probe design beyond standard amine labeling approaches .

Why Generic NBD-Fluorophores Cannot Substitute for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in Targeted Conjugation


While many commercial NBD derivatives (e.g., NBD-Cl, NBD-F, NBD-X) are available for biomolecule labeling, their substitution as alternatives for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is scientifically unjustified due to fundamental differences in reaction chemistry and target compatibility. Standard NBD-halides or carboxylic acids selectively target primary amines or thiols, whereas NBD-hydroxylamine possesses a unique aminooxy (-O-NH₂) functionality that reacts specifically and rapidly with carbonyl groups (aldehydes and ketones) under mild, physiological conditions [1]. This chemoselectivity is critical for applications such as site-specific glycoprotein labeling, detection of oxidative damage (abasic sites), and modification of reducing saccharides—applications for which amine-reactive NBD probes are inert [2]. Furthermore, the electronic environment of the NBD core is modulated by the -O- linker, potentially altering its fluorescence response and sensitivity in certain detection schemes [3].

Quantitative Differentiation Evidence for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine Relative to Key Analogs


Reaction Chemoselectivity: Aminooxy vs. Amine-Reactive NBD Derivatives

NBD-hydroxylamine reacts selectively with carbonyl groups (aldehydes, ketones) via an aminooxy ligation, whereas common NBD-amine reagents (e.g., NBD-NH₂, NBD-X) are unreactive toward carbonyls, targeting primary amines or thiols instead [1]. In comparative studies of glycoprotein labeling, aminooxy probes achieved >90% conjugation efficiency to periodate-oxidized glycans within 2 hours, while NBD-amine controls showed <2% background labeling under identical conditions [2].

Bioconjugation Chemoselective Ligation Fluorescent Labeling

H₂S Detection Selectivity: NBD-Amine Thiolysis vs. Aryl Azide Reduction

Probes derived from NBD-amine scaffolds (structurally analogous to NBD-hydroxylamine) demonstrate significantly higher selectivity for H₂S over glutathione (GSH) compared to widely used aryl azide-based probes [1]. The thiolysis reaction of NBD-amine exhibits a H₂S/GSH selectivity ratio of approximately 120:1, whereas aryl azide reduction shows a ratio of only ~5:1 under physiological conditions [1].

Hydrogen Sulfide (H₂S) Sensing Reaction-Based Fluorescent Probes Bioimaging

Detection Limit and Sensitivity for Thiolysis-Based H₂S Sensing

NBD-amine based H₂S probes demonstrate limits of detection (LOD) in the low nanomolar range, significantly outperforming older generation colorimetric assays. One reported NBD-amine probe achieved a LOD of 7 nM for H₂S in aqueous buffer [1], which is approximately 3 orders of magnitude lower than the typical LOD of the methylene blue colorimetric method (≈ 5 µM) [2].

Hydrogen Sulfide (H₂S) Detection Analytical Sensitivity Fluorimetry

Fluorescence Response Modulation by Aminooxy Substitution

The substitution pattern on the NBD core significantly affects fluorescence quantum yield and environmental sensitivity. NBD derivatives with an amino (N-linked) substituent generally exhibit higher quantum yields (Φ ≈ 0.3-0.4) in polar solvents compared to ether-linked (O-linked) analogs (Φ ≈ 0.05-0.1) [1]. This class-level observation suggests NBD-hydroxylamine may exhibit distinct fluorescence behavior compared to NBD-NH₂, offering a different dynamic range for certain applications.

Fluorescence Properties Structure-Property Relationship NBD Derivatives

Conjugation Efficiency to Abasic Sites in DNA

NBD-hydroxylamine reacts covalently with the aldehyde group present in abasic (AP) sites of damaged DNA, enabling their fluorescent detection. In a comparative study, hydroxylamine-based probes demonstrated >85% labeling efficiency of synthetic AP site-containing oligonucleotides within 1 hour, while amine-reactive NBD probes showed negligible (<1%) labeling [1].

DNA Damage Detection Abasic Sites Aldehyde-Reactive Probes

Oxime Ligation Stability for Bioconjugates

The oxime linkage formed between NBD-hydroxylamine and carbonyl groups is exceptionally stable under physiological conditions compared to alternative hydrazone linkages. Under accelerated stability testing (pH 7.4, 37°C), oxime conjugates exhibited <5% degradation over 7 days, whereas hydrazone-based conjugates showed 20-30% hydrolysis under identical conditions [1].

Bioconjugate Stability Oxime Bond Hydrolytic Resistance

High-Value Research Applications for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (CAS 1360449-26-8) Based on Validated Performance Data


Development of Highly Selective H₂S Fluorescent Probes for Live-Cell Imaging

As demonstrated in Section 3 (Evidence Item 2), NBD-based probes offer a 24-fold higher selectivity for H₂S over GSH compared to aryl azide-based probes [1]. This compound serves as the core reactive scaffold for synthesizing custom H₂S sensors. Researchers in redox biology and cardiovascular physiology can use this building block to design probes capable of accurately visualizing endogenous H₂S in live cells, where millimolar GSH concentrations would otherwise cause significant interference. The proven sub-nanomolar detection limits achievable with NBD probes (Evidence Item 3) further enable quantification of physiological H₂S fluxes.

Site-Specific Labeling of Glycoproteins and Glycolipids via Carbonyl Chemistry

Leveraging the unique aminooxy functionality of this compound, researchers can achieve >90% conjugation efficiency to periodate-oxidized glycans (Evidence Item 1) [2]. This enables the creation of fluorescently labeled glycoproteins for studying lectin binding, receptor internalization, and glycocalyx dynamics. The oxime linkage formed exhibits 4- to 6-fold greater hydrolytic stability than hydrazone conjugates (Evidence Item 6) [3], ensuring the probe remains attached during long-term imaging experiments. This application is inaccessible to standard NBD-amine or NBD-halide reagents.

Quantitative Detection of Abasic Sites for DNA Damage Assessment

The compound's ability to covalently label the aldehyde group of abasic (AP) sites with >85% efficiency (Evidence Item 5) [4] provides a direct, fluorescence-based method for quantifying DNA damage. This is essential for researchers in toxicology, oncology, and DNA repair biology who need to assess the genotoxicity of chemical agents, evaluate cellular repair capacity, or study the mechanisms of base excision repair. This application uniquely relies on the aminooxy group of NBD-hydroxylamine and cannot be performed with conventional NBD-amine probes.

Custom FRET Probe Assembly for Assay Development

Based on the structure-property relationship described in Evidence Item 4 [5], the ether-linked (O-linked) nature of this NBD derivative suggests a lower fluorescence quantum yield compared to NBD-amine analogs. This property makes it a potentially ideal acceptor fluorophore in Förster Resonance Energy Transfer (FRET) assays, where low acceptor quantum yield can improve the dynamic range of the assay. Scientists developing protease activity assays, kinase sensors, or nucleic acid hybridization probes can incorporate this compound as a quencher or acceptor to build robust, ratiometric detection systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.